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Compound of Interest

Compound Name:
1-cyclopropyl-4-

oxoCyclohexanecarbonitrile

CAS No.: 960370-97-2

Cat. No.: B1464821

Get Quote

In the landscape of modern drug discovery and development, the unambiguous structural

confirmation of novel chemical entities is a cornerstone of success. 1-cyclopropyl-4-
oxocyclohexanecarbonitrile, a molecule with significant potential in medicinal chemistry,

presents a unique structural validation challenge due to its combination of a strained

cyclopropyl ring, a stereochemically complex cyclohexane core, and two reactive functional

groups—a ketone and a nitrile. This guide provides an in-depth comparison of spectroscopic

techniques for the definitive structural elucidation of this compound, offering field-proven

insights and detailed experimental protocols for researchers, scientists, and drug development

professionals.

The molecular formula of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is C₁₀H₁₁NO, and its

calculated molecular weight is 161.0841 g/mol .[1] The key to its validation lies in the

synergistic application of multiple spectroscopic methods, each providing a unique piece of the

structural puzzle.
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¹H NMR Spectroscopy: Mapping the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of attack in

structural elucidation, providing detailed information about the chemical environment,

connectivity, and stereochemistry of protons within a molecule.

Causality Behind Experimental Choices
For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, ¹H NMR is crucial for confirming the

presence and connectivity of the cyclopropyl and cyclohexanone rings. The choice of a high-

field instrument (e.g., 400 MHz or higher) is recommended to resolve the complex, overlapping

signals of the cyclohexane protons. Deuterated chloroform (CDCl₃) is a common and suitable

solvent.

Predicted ¹H NMR Data and Interpretation
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Key Insights

Cyclopropyl Protons 0.5–1.5 Multiplet

The high-field (upfield)

chemical shift is

characteristic of the

strained cyclopropyl

ring.[1] The complex

multiplet pattern

arises from the

geminal and vicinal

coupling between the

non-equivalent

protons on the three-

membered ring.

Cyclohexane Protons

(C-2, C-6)
1.5–2.8 Multiplet

These protons are

adjacent to the

quaternary carbon

and will show complex

splitting patterns due

to coupling with the C-

3 and C-5 protons.

Cyclohexane Protons

(C-3, C-5)
2.5–3.0 Multiplet

These protons are

adjacent to the

electron-withdrawing

carbonyl group,

causing them to be

deshielded and shifted

downfield.[1] Their

signals are expected

to be distinct from the

other cyclohexane

protons.

Comparison with Potential Isomers: A potential isomeric impurity could be a compound where

the cyclopropyl group is attached at a different position, for example, 2-cyclopropyl-4-
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oxocyclohexanecarbonitrile. In such a case, the ¹H NMR spectrum would be significantly

different. A proton on the carbon bearing the cyclopropyl group would appear as a distinct

multiplet, and the symmetry of the cyclohexane ring protons would be lost, leading to a more

complex and less symmetric pattern in the 1.5-3.0 ppm region.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-12 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent

peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon
Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the

number and types of carbon atoms in a molecule. It is a powerful tool for confirming the carbon

framework and identifying key functional groups.

Causality Behind Experimental Choices
¹³C NMR is essential for identifying the quaternary carbon at the 1-position and the carbonyl

and nitrile carbons, which have highly characteristic chemical shifts. A proton-decoupled ¹³C

NMR experiment is standard, providing a single peak for each unique carbon atom.
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Predicted ¹³C NMR Data and Interpretation
Carbon Assignment

Predicted Chemical Shift (δ,

ppm)
Key Insights

Cyclopropyl Carbons 10–30
Characteristic upfield signals

for the strained ring carbons.

Cyclohexane Carbons 30–50

Signals for the saturated

carbons of the cyclohexane

ring.

Quaternary Carbon (C-1) 40–60

The carbon atom bonded to

both the cyclopropyl and nitrile

groups.

Nitrile Carbon (C≡N) 115–125

A highly characteristic

downfield signal for the nitrile

functional group.[1]

Carbonyl Carbon (C=O) 205–220

A very deshielded signal,

typical for a ketone carbonyl

carbon.[1]

Comparison with Stereoisomers: The chemical shift of the nitrile carbon can be used to infer

the stereochemistry at the C-1 position. It has been shown that for substituted

cyclohexanecarbonitriles, an equatorially oriented nitrile group resonates downfield compared

to its axial counterpart.[2] This can be a valuable tool for distinguishing between diastereomers.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

Acquisition Parameters:

Experiment: Proton-decoupled ¹³C NMR
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Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Spectral width: 0-220 ppm

Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the

CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of

specific functional groups in a molecule.

Causality Behind Experimental Choices
For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, IR spectroscopy provides definitive

evidence for the presence of the ketone (C=O) and nitrile (C≡N) functional groups, which have

strong and characteristic absorption bands.

Predicted IR Data and Interpretation
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Functional Group
Predicted Absorption

Frequency (cm⁻¹)
Intensity Key Insights

C≡N Stretch (Nitrile) ~2240 Sharp, Medium

This sharp absorption

is a clear indicator of

the nitrile group.[1]

C=O Stretch (Ketone) ~1710 Strong

A strong absorption in

this region is

characteristic of a

saturated cyclic

ketone.[1][3]

C-H Stretch

(Cyclopropyl &

Cyclohexane)

2850–3000 Strong

These absorptions

confirm the presence

of saturated C-H

bonds.[4]

Comparison with Potential Byproducts: The absence of a broad absorption band in the 3200-

3600 cm⁻¹ region would rule out the presence of a hydroxyl group, a potential byproduct from

an incomplete oxidation or a side reaction. Similarly, the absence of a C=C stretching band

around 1650 cm⁻¹ would indicate the absence of an enone impurity.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and

press into a thin pellet.

ATR: Place a small amount of the sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction.
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Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact

molecular formula.

Causality Behind Experimental Choices
HRMS is crucial for confirming the elemental composition of the molecule. Electron Ionization

(EI) is a common technique that also provides valuable fragmentation information, which can

be used to piece together the structure.

Predicted Mass Spectrometry Data and Interpretation
Ion Predicted m/z Identity Key Insights

161.0841 [M]⁺ Molecular Ion

Confirms the

molecular weight and,

with HRMS, the

molecular formula

C₁₀H₁₁NO.[1]

[M-27]⁺ 134 Loss of HCN

A common

fragmentation

pathway for nitriles.

[M-28]⁺ 133 Loss of C₂H₄

A characteristic

fragmentation of cyclic

ketones.[5]

[M-41]⁺ 120
Loss of C₃H₅

(cyclopropyl)

Loss of the

cyclopropyl radical.

Comparison with Structural Isomers: While isomers will have the same molecular weight, their

fragmentation patterns can differ significantly. For example, an isomer with a different ring

structure or functional group placement would likely exhibit a different set of fragment ions,

allowing for differentiation.
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Experimental Protocol: Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with

an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the

HRMS data to calculate the elemental composition.

Synergistic Approach to Validation
The true power of spectroscopic validation lies in the integration of data from all these

techniques. No single method can provide a complete and unambiguous structural proof.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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